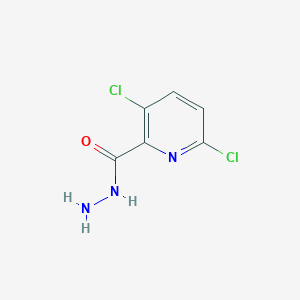

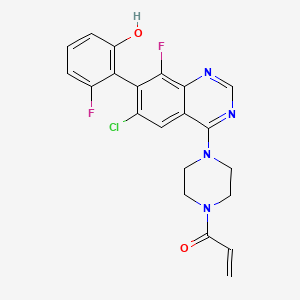

![molecular formula C9H7FN2O2 B3028272 Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1802489-64-0](/img/structure/B3028272.png)

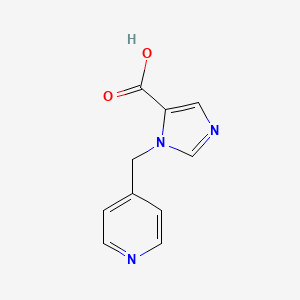

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Fluorination Process : Methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids, including Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, can undergo fluorination. This process leads to the formation of fluorine-containing compounds, pivotal in various chemical syntheses (Alieva & Vorob’ev, 2020).

Formation of Pyrazolo-pyridines : This compound is useful in the synthesis of pyrazolo-pyridines, which are known for their binding affinity in biochemical reactions, particularly in the context of adenosine receptors (Manetti et al., 2005).

Generation of Novel Compounds : It plays a role in generating new compounds like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, contributing to the exploration of new chemical entities (Ehler et al., 1977).

Tautomerism Studies : The compound is significant in studying tautomerism in heterocyclic compounds, offering insights into the behavior of these molecules in different chemical environments (Ochi et al., 1976).

Novel Applications in Synthesis

Synthesis of Fluorophores : It's used as an intermediate in the synthesis of functional fluorophores, which are vital in fluorescence-based applications, including biological and environmental sensing (Castillo et al., 2018).

Creation of Antimetabolites : Its derivatives show promise as antimetabolites in purine biochemical reactions, with potential pharmaceutical applications (Abdelriheem et al., 2017).

Electrophilic Substitution Reactions : The compound is used in studying N-alkylation and electrophilic substitution reactions, contributing to the development of new synthetic pathways (Brown & McGeary, 1994).

Advanced Chemical Synthesis

Heterocyclic Synthesis : It serves as a precursor in the synthesis of diverse heterocyclic compounds, expanding the repertoire of available heterocycles for various applications (El-Rady & Latif, 2004).

Lactone Ring Formation : Its derivatives are instrumental in forming tricyclic compounds with various sized lactone rings, showcasing its versatility in complex organic syntheses (Miki et al., 1985).

Analog Synthesis : It's used in the synthesis of xanthine and isoguanine analogs, highlighting its importance in mimicking biologically significant compounds (Schneller & Moore, 1978).

PDE1 Inhibitors Development : Derivatives of this compound are crucial in designing potent inhibitors for Phosphodiesterase 1 (PDE1), with implications in treating cognitive impairments and various neurodegenerative diseases (Li et al., 2016).

Library Synthesis for Drug Discovery : Its derivatives are essential in the iterative synthesis of libraries for drug discovery, particularly in developing new antitumor and antimicrobial agents (Riyadh, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Orientations Futures

While specific future directions for this compound are not mentioned in the available literature, the use of fluoropyrazolo[1,5-a]pyridine scaffold in the design of drugs for the treatment of autoimmune diseases and PI3K-γ kinase inhibitors has been reported . This suggests potential future applications in medicinal chemistry.

Mécanisme D'action

Target of Action

It’s worth noting that pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design .

Pharmacokinetics

The ADME properties of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate are as follows :

- Absorption : High gastrointestinal absorption is predicted for this compound .

- Distribution : The compound is predicted to be BBB permeant, indicating it can cross the blood-brain barrier .

- Metabolism : It is not a substrate for P-glycoprotein, and it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .

- Excretion : Information on the excretion of this compound is not available in the current literature .

Propriétés

IUPAC Name |

methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJNMQKICSFNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=CN2N=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165997 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802489-64-0 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

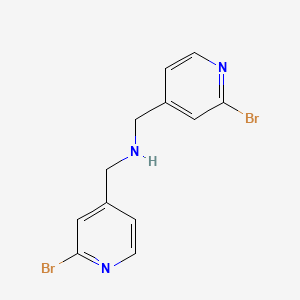

![2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid](/img/structure/B3028194.png)

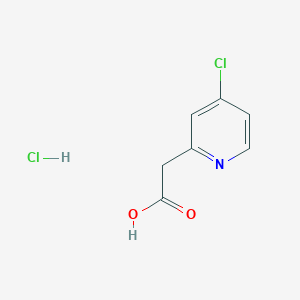

![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

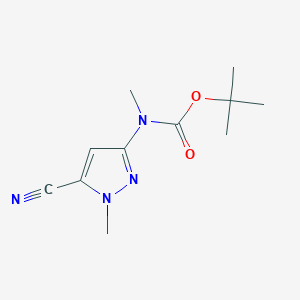

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)